molecular formula C17H11BrO5 B7759158 3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one

3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one

Cat. No.: B7759158
M. Wt: 375.2 g/mol
InChI Key: VIRFRHPKGQGUCG-UHFFFAOYSA-N
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Description

3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a bromophenoxy group, an acetyl group, and a hydroxychromenone structure, making it a valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . It can also interact with DNA gyrase, exhibiting antimicrobial activity . The exact molecular pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-(2-(4-bromophenoxy)acetyl)-4-hydroxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

    Warfarin: A well-known anticoagulant with a similar coumarin structure.

    Dicoumarol: Another anticoagulant with a similar mechanism of action.

    4-hydroxycoumarin: A simpler coumarin derivative with anticoagulant properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-[2-(4-bromophenoxy)acetyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c18-10-5-7-11(8-6-10)22-9-13(19)15-16(20)12-3-1-2-4-14(12)23-17(15)21/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRFRHPKGQGUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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